2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one
Overview
Description
2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the benzoyloxyimino group.
- Introduction of the phenylthio group.
- Coupling of these intermediates with the octanone backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to speed up reactions.
- Control of temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the phenylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the benzoyloxyimino group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include:
- Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines.
- Substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biochemical pathways involving its functional groups.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)hexan-1-one
- 2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)butan-1-one
Uniqueness
2-((Benzoyloxy)imino)-1-(4-(phenylthio)phenyl)octan-1-one is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
[(Z)-[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3/b28-25- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCXTTRLSIDGPS-FVDSYPCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253585-83-0 | |
Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-[4-(phenylthio)phenyl]octane-1,2-dione 2-(O-benzoyloxime) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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